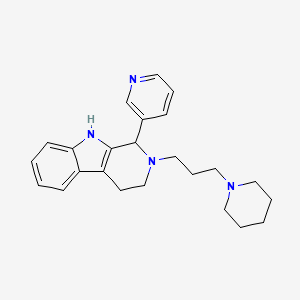![molecular formula C35H50O4 B12812782 2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol Hydrogen Phthalate is a derivative of cholesterol, a vital lipid molecule found in mammalian cell membranes This compound is formed by the esterification of cholesterol with phthalic acid, resulting in a molecule that combines the structural rigidity of cholesterol with the functional versatility of phthalate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesterol Hydrogen Phthalate can be synthesized through the esterification of cholesterol with phthalic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to around 150°C for several hours. The product is then purified through recrystallization or chromatography techniques to obtain pure Cholesterol Hydrogen Phthalate.
Industrial Production Methods
In an industrial setting, the production of Cholesterol Hydrogen Phthalate follows similar principles but on a larger scale. The process involves the continuous feeding of cholesterol and phthalic anhydride into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to purification steps, including distillation and filtration, to isolate the desired product. The industrial production process is optimized for efficiency and yield, ensuring a consistent supply of Cholesterol Hydrogen Phthalate for various applications.
Chemical Reactions Analysis
Types of Reactions
Cholesterol Hydrogen Phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert Cholesterol Hydrogen Phthalate into more reduced forms, potentially altering its chemical properties.
Substitution: The phthalate group can undergo substitution reactions, where other functional groups replace the hydrogen atoms on the phthalate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with the reaction conditions varying depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Cholesterol Hydrogen Phthalate, as well as substituted phthalate compounds. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Cholesterol Hydrogen Phthalate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other cholesterol derivatives and as a reagent in organic synthesis.
Biology: Cholesterol Hydrogen Phthalate is studied for its effects on cell membranes and its potential role in modulating membrane fluidity and function.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery vehicle and its effects on cholesterol metabolism.
Industry: Cholesterol Hydrogen Phthalate is used in the production of liquid crystals and other materials with unique optical properties.
Mechanism of Action
The mechanism of action of Cholesterol Hydrogen Phthalate involves its interaction with cell membranes and its ability to modulate membrane properties. The compound can insert itself into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. Additionally, Cholesterol Hydrogen Phthalate may interact with specific molecular targets, such as enzymes involved in cholesterol metabolism, further modulating its biological effects.
Comparison with Similar Compounds
Cholesterol Hydrogen Phthalate can be compared to other cholesterol derivatives and phthalate compounds. Similar compounds include:
Cholesterol Acetate: Another ester of cholesterol, but with acetic acid instead of phthalic acid. Cholesterol Acetate has different chemical properties and applications.
Cholesterol Oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets within cells.
Phthalic Acid Esters: A broad class of compounds with various alcohols esterified to phthalic acid, used as plasticizers and in other industrial applications.
Cholesterol Hydrogen Phthalate is unique due to its combination of cholesterol and phthalate functionalities, providing a distinct set of chemical and biological properties that make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPYEJJPBQNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
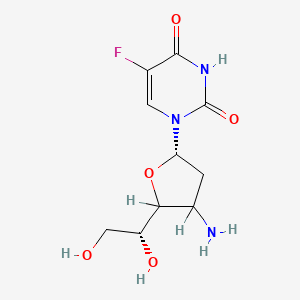
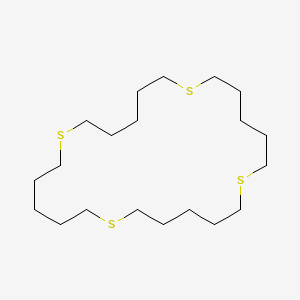
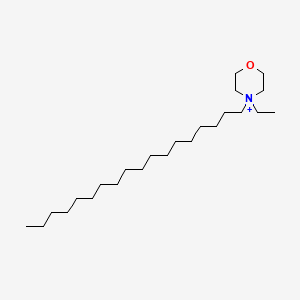
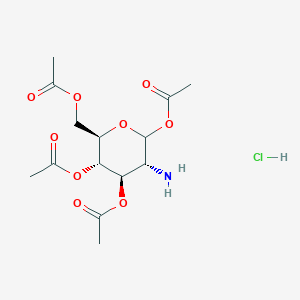
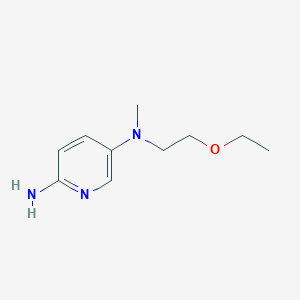
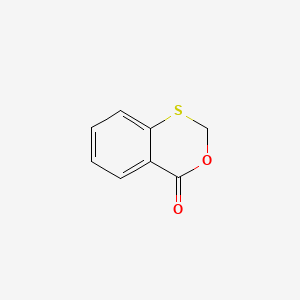
![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)
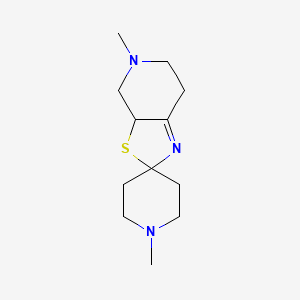
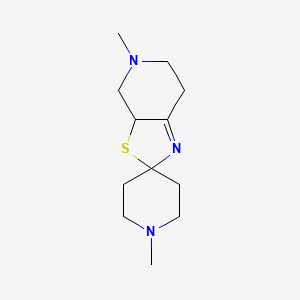
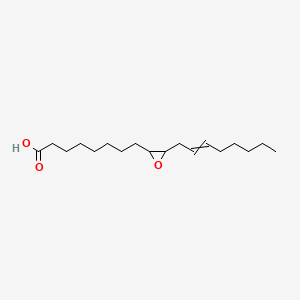
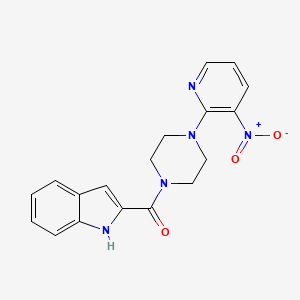

![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
